molecular formula C15H14O5 B6405669 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid CAS No. 1258636-44-0

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6405669
CAS No.: 1258636-44-0
M. Wt: 274.27 g/mol
InChI Key: RLDOQVATAUHYPQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of both methoxy and hydroxy functional groups attached to a benzoic acid core

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-13-4-3-9(8-14(13)20-2)10-5-11(15(17)18)7-12(16)6-10/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDOQVATAUHYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690842
Record name 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258636-44-0
Record name 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 5-hydroxybenzoic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 5-hydroxybenzoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Oxidation: The intermediate product is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid can undergo oxidation reactions to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols or dihydro derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols or dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, through the modulation of signaling pathways.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenylpropionic acid

Comparison:

  • 3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the hydroxyl group on the benzoic acid core, which may affect its reactivity and biological activity.
  • 3,4-Dimethoxyphenethylamine: Contains an amine group instead of a carboxylic acid group, leading to different chemical properties and applications.
  • 3,4-Dimethoxyphenylpropionic acid: Similar structure but with a propionic acid side chain, which may influence its solubility and reactivity.

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid stands out due to the presence of both methoxy and hydroxy groups, which confer unique chemical and biological properties.

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